An In-depth Technical Guide to 2-Chloro-4-methylthiazole (CAS: 26847-01-8)
An In-depth Technical Guide to 2-Chloro-4-methylthiazole (CAS: 26847-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a chlorine atom and a methyl group.[1] This versatile chemical intermediate is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, owing to its inherent reactivity and functional properties.[1][2] Its thiazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. This document provides a comprehensive technical overview of 2-Chloro-4-methylthiazole, covering its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols.
Physicochemical Properties
2-Chloro-4-methylthiazole is typically a colorless to pale yellow liquid at room temperature.[1] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1] Proper storage under an inert atmosphere at 2-8°C is recommended to maintain its stability.[3]
| Property | Value | Source |
| CAS Number | 26847-01-8 | [1][3] |
| Molecular Formula | C₄H₄ClNS | [1][] |
| Molecular Weight | 133.60 g/mol | [][5] |
| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole | [3][] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 203 °C | [6][7] |
| Density | 1.331 g/cm³ | [][6] |
| Flash Point | 76 °C | [6][7] |
| Purity | ≥ 98% (Typical) | [3][] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3][7] |
| InChI Key | SYDUUJIIXIOTQT-UHFFFAOYSA-N | [1][3][] |
| SMILES | CC1=CSC(=N1)Cl | [] |
Synthesis and Reactivity
The synthesis of substituted thiazoles is often achieved through the Hantzsch thiazole synthesis. While a specific protocol for 2-Chloro-4-methylthiazole is not detailed in the provided literature, a general pathway involves the condensation reaction between an α-haloketone (like chloroacetone) and a thioamide. The reactivity of the thiazole ring, enhanced by the chloro and methyl groups, makes it a valuable intermediate for further chemical modifications.[2]
The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups. This reactivity is fundamental to its role as a versatile building block in organic synthesis.
Applications in Drug Development and Agrochemicals
2-Chloro-4-methylthiazole is a key intermediate in the synthesis of various high-value chemical products.[1][2] Its structural motif is integral to the development of new therapeutic agents and crop protection products.[2][8]
-
Pharmaceuticals: It is extensively used in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[2] The thiazole scaffold is a common feature in drugs due to its wide range of biological activities.[9][10][11] The compound also serves as a precursor for sulfonamide derivatives, a well-known class of antimicrobial drugs.[8]
-
Agrochemicals: In agricultural chemistry, this compound is an important intermediate for synthesizing fungicides and herbicides.[2][8] The presence of the chlorinated and methylated thiazole structure can enhance the biological efficacy of these crop protection agents.[2]
-
Material Science: It is also explored in material science for developing specialty chemicals and additives.[2] Its ability to act as a ligand in coordination chemistry opens avenues for catalysis and the creation of novel materials.[2]
Biological Activity Profile
While specific quantitative biological data for 2-Chloro-4-methylthiazole is not extensively detailed, the compound itself is noted to exhibit biological activity, making it a molecule of interest in medicinal chemistry.[1] The broader class of thiazole derivatives has been shown to possess a wide spectrum of pharmacological effects.
| Biological Activity | Thiazole Derivative Class | Representative Assay | Source |
| Anticancer | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles | MTT colorimetric assay | [9] |
| Antioxidant | 2-aminothiazole sulfonamides | DPPH and SOD assays | [12] |
| COX Inhibition | Thiazole carboxamides | In vitro COX-1/COX-2 inhibition assay | [13][14] |
| Antimicrobial | Various 2-aminothiazoles | Broth microdilution | [11] |
| Anti-inflammatory | 2-aminothiazole derivatives | Not specified | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of thiazole derivatives are crucial for researchers. Below are representative methodologies based on literature for related compounds.
General Synthesis of a Thiazole Derivative (Hantzsch Method Adaptation)
This protocol is a generalized procedure for synthesizing a thiazole ring, adapted from methods for similar compounds like 2,4-dimethylthiazole.[15]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting thioamide in a suitable dry solvent (e.g., benzene or ethanol).
-
Reagent Addition: Slowly add an equimolar amount of an α-haloketone (e.g., chloroacetone) to the solution. The reaction is often exothermic and may require initial cooling.
-
Reaction: After the initial reaction subsides, heat the mixture to reflux for a period of 30 minutes to 2 hours to ensure the completion of the cyclization.
-
Work-up: Cool the reaction mixture and add water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
In Vitro Anticancer Screening (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. CAS 26847-01-8: 2-Chloro-4-methylthiazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-methylthiazole | 26847-01-8 [sigmaaldrich.com]
- 5. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [chemicalbook.com]
- 7. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Organic Syntheses Procedure [orgsyn.org]
